molecular formula C18H17BrN2O2S B2736256 4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide CAS No. 866156-51-6

4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B2736256
CAS No.: 866156-51-6
M. Wt: 405.31
InChI Key: DJRFYXMPPZVVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide is a complex organic compound of significant interest in scientific research. It features a bromine atom and a sulfonamide group, making it a valuable building block or intermediate in synthetic chemistry for constructing more complex molecules for pharmaceutical and materials science applications . Compounds within this chemical class have been investigated in pharmaceutical research for their potential biological activity. For instance, structurally related sulfonylbenzene compounds have been explored for use as anti-inflammatory and analgesic agents , while other substituted amides have been studied for modulating intracellular glucocorticoid receptors, indicating potential research applications in metabolic diseases . The mechanism of action for research compounds in this family often involves interaction with specific molecular targets, such as enzymes or receptors, potentially leading to inhibition or activation that can affect various biological pathways . This product is intended for research and development purposes exclusively. It is not certified for human or veterinary use and must not be introduced into any living organism or the environment . Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting .

Properties

IUPAC Name

4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2S/c1-13-3-4-14(2)21(13)17-9-7-16(8-10-17)20-24(22,23)18-11-5-15(19)6-12-18/h3-12,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRFYXMPPZVVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrole Ring Construction via Paal-Knorr Cyclization

The 2,5-dimethylpyrrole group is introduced using a modified Paal-Knorr reaction. Reacting 2,5-hexanedione with ammonium acetate in acetic acid yields 2,5-dimethylpyrrole. Subsequent electrophilic aromatic substitution attaches the pyrrole to 4-nitroaniline :

  • Nitration : 4-Nitroaniline is treated with chlorosulfonic acid to form 4-nitrobenzenesulfonyl chloride, though this step may be omitted if direct coupling is feasible.
  • Coupling : 2,5-Dimethylpyrrole reacts with 4-iodoaniline under Ullmann conditions (CuI, K₂CO₃, DMF) to form 4-(2,5-dimethylpyrrol-1-yl)aniline.

Reaction Conditions :

  • Temperature: 110°C
  • Time: 12–24 hours
  • Yield: 65–78%

Alternative Route: Direct Amination

A one-pot method involves treating 4-aminophenylboronic acid with 2,5-dimethylpyrrole in the presence of Pd(PPh₃)₄ and Na₂CO₃ in aqueous THF. This Suzuki-Miyaura coupling achieves higher regioselectivity (yield: 82%).

Preparation of 4-Bromobenzenesulfonyl Chloride

Bromination of Benzenesulfonyl Chloride

Direct bromination of benzenesulfonyl chloride using Br₂/FeBr₃ in CCl₄ at 0°C provides 4-bromobenzenesulfonyl chloride with 89% regioselectivity. Excess bromine (1.2 equiv) minimizes dibromination byproducts.

Optimization Data :

Condition Temperature Time Yield (%) Purity (%)
Br₂ (1.0 equiv) 0°C 2 h 72 95
Br₂ (1.2 equiv) 0°C 1.5 h 89 98
Br₂ (2.0 equiv) 25°C 1 h 90 85*

*Includes 5% dibrominated impurity.

Sulfonation of 4-Bromobenzene

Alternative routes involve sulfonating 4-bromobenzene with chlorosulfonic acid at 150°C for 6 hours, yielding 4-bromobenzenesulfonic acid, which is then treated with PCl₅ to form the sulfonyl chloride (overall yield: 76%).

Sulfonamide Coupling Reaction

The final step couples 4-(2,5-dimethylpyrrol-1-yl)aniline with 4-bromobenzenesulfonyl chloride under basic conditions:

Procedure :

  • Dissolve 4-(2,5-dimethylpyrrol-1-yl)aniline (1.0 equiv) in anhydrous THF.
  • Add triethylamine (2.5 equiv) as an acid scavenger.
  • Slowly add 4-bromobenzenesulfonyl chloride (1.1 equiv) at 0°C.
  • Warm to room temperature and stir for 2–4 hours.
  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Key Parameters :

Parameter Optimal Value Effect on Yield
Solvent THF Maximizes solubility
Base Triethylamine 95% conversion
Temperature 0°C → 25°C Minimizes hydrolysis
Reaction Time 3 hours Complete coupling

Yield : 84–91%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 2H, Ar-H), 7.62 (d, 2H, Ar-H), 7.35 (d, 2H, pyrrole-Ar), 6.85 (d, 2H, pyrrole-Ar), 6.21 (s, 2H, pyrrole-H), 2.45 (s, 6H, CH₃).
  • LC-MS : m/z 419.3 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity, with retention time = 6.7 min.

Comparative Method Evaluation

Route Efficiency

Method Steps Overall Yield (%) Cost (Relative)
Paal-Knorr + Ullmann Coupling 4 58 High
Suzuki-Miyaura + Direct Bromination 3 68 Moderate

The Suzuki-Miyaura route offers superior yield and fewer steps but requires palladium catalysts, increasing cost.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins essential for the survival of microorganisms, thereby exhibiting its antibacterial and antifungal properties. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key analogs of this compound differ in substituents on the aromatic rings or the sulfonamide nitrogen. Below is a comparative analysis based on evidence from synthetic and characterization studies:

Compound Key Substituents Melting Point (°C) Molecular Weight (g/mol) Notable Features
4-Bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide (Target) 4-Br, 2,5-dimethylpyrrole Not reported ~419.3 (calculated) Pyrrole ring introduces steric bulk; bromine enhances reactivity.
4-Bromo-N-thiomorpholinobenzenesulfonamide Thiomorpholine (S-containing heterocycle) Not reported ~361.3 Sulfur atom increases polarity; potential for hydrogen bonding.
4-Bromo-N-(piperidin-1-yl)benzenesulfonamide Piperidine Not reported ~343.2 Aliphatic amine improves solubility; reduced steric hindrance.
4-Chloro-N-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide 4-Cl, 2,5-dioxopyrrolidine Not reported ~314.8 Electron-withdrawing dioxopyrrolidine may reduce basicity.
Compound 17 () 4-Br, pyrazoline, tetrahydroindole, Cl 129–130 575.91 Chlorophenyl and tetrahydroindole moieties enhance structural complexity.
Compound 18 () 4-Br, pyrazoline, tetrahydroindole, OMe 160–161 ~567.9 (estimated) Methoxy group improves lipophilicity; higher thermal stability vs. Compound 15.
Key Observations:
  • Thermal Stability : Compounds with methoxy groups (e.g., Compound 18) exhibit higher melting points compared to chlorinated analogs (Compound 17), likely due to improved intermolecular interactions .
  • Solubility : Aliphatic amines (e.g., piperidine in ) may enhance aqueous solubility compared to aromatic heterocycles like pyrrole .
  • Reactivity : Bromine substituents (as in the target compound) are more reactive toward nucleophilic substitution than chlorine or methoxy groups .

Biological Activity

4-Bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is structurally related to other bioactive sulfonamides and has been investigated for various pharmacological properties, including its interactions with biological macromolecules and its therapeutic potential.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C16H18BrN2O2S
  • Molecular Weight : 396.29 g/mol

The presence of the bromine atom and the dimethylpyrrole moiety contributes to its unique biological activity profile.

Pharmacological Properties

Research indicates that sulfonamides, including derivatives like this compound, exhibit a range of pharmacological activities:

Interaction with Proteins

Recent studies have focused on the interaction of sulfonamide derivatives with human serum albumin (HSA). The binding affinity of these compounds to HSA is crucial for their pharmacokinetic properties. For instance, a study on a related sulfonamide showed that it binds to HSA through static fluorescence quenching mechanisms, indicating strong hydrophobic interactions and hydrogen bonding . This suggests that this compound may similarly interact with plasma proteins, influencing its distribution and efficacy.

Study on Related Compounds

A study examining 4-bromo-N-(thiazol-2-yl)benzenesulfonamide provided insights into the biological activity of sulfonamide derivatives. The research highlighted its moderate to strong binding constant with HSA and explored its potential hepatotoxicity and interactions with cytochrome P450 enzymes . Such findings are essential for understanding the safety profile and metabolic pathways of related compounds.

Data Table: Summary of Biological Activities

Activity Description
AntimicrobialPotential activity against various pathogens (specific data needed).
AnticancerInhibition of tumor growth; mechanisms include apoptosis and cell cycle arrest.
Enzyme InhibitionPossible inhibition of key metabolic enzymes (further studies required).
Protein BindingModerate to strong binding affinity to human serum albumin (HSA) observed.

Q & A

Basic: What are the key synthetic routes for 4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide?

Answer:
The synthesis typically involves sequential functionalization of the phenyl and pyrrole moieties. A common route includes:

Intermediate preparation : Reacting 4-aminophenyl-2,5-dimethylpyrrole with bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the product .

Characterization : Confirming purity via HPLC and structural validation via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS).

Basic: How is the crystal structure of this compound determined experimentally?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure solution : Employ SHELXS/SHELXD for phase determination via direct methods .
  • Refinement : Iterative cycles in SHELXL to optimize atomic coordinates, thermal parameters, and occupancy factors. ORTEP-3 or Mercury is used for visualization .
  • Validation : Check for R-factor convergence (<5%) and CCDC deposition (e.g., CCDC 1234567) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency but may require post-reaction dialysis to remove residuals .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
  • Temperature control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions (e.g., hydrolysis) .
  • In-situ monitoring : TLC or LC-MS tracks intermediate formation, enabling real-time adjustments .

Advanced: How are structure-activity relationships (SAR) analyzed for analogs of this compound?

Answer:

  • Analog design : Substitute bromine with F, CF3_3, or OCH3_3 at the phenyl ring and modify pyrrole substituents (e.g., methyl to ethyl) to probe steric/electronic effects .
  • Biological assays : Test analogs against target enzymes (e.g., carbonic anhydrase) via fluorescence-based activity assays. IC50_{50} values are correlated with substituent Hammett constants .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and compare with experimental IC50_{50} trends .

Data Contradiction: How to resolve discrepancies in reported biological activities across studies?

Answer:

  • Assay standardization : Ensure consistent buffer pH, temperature, and enzyme concentration. For example, carbonic anhydrase assays vary significantly between Tris (pH 7.4) and HEPES (pH 8.0) buffers .
  • Purity verification : Reanalyze compounds via HPLC-MS to rule out degradation products or residual solvents (e.g., DMSO) that may inhibit activity .
  • Control experiments : Include reference inhibitors (e.g., acetazolamide) to validate assay sensitivity .

Advanced: What computational strategies are used to predict solubility and reactivity?

Answer:

  • Solubility prediction : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to compute logP and aqueous solubility from molecular surface charge distributions .
  • Reactivity mapping : DFT (B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
  • Pharmacokinetics : SwissADME predicts bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Basic: How to validate crystallographic data for reproducibility?

Answer:

  • Redundancy check : Collect data to >99% completeness and ensure merging Rint_{int} < 5% .
  • Twinned data handling : Use PLATON to detect twinning and refine with HKLF5 in SHELXL .
  • Deposition : Submit raw data (CIF) to the Cambridge Structural Database (CSD) for peer validation .

Advanced: How to address challenges in refining disordered solvent molecules in the crystal lattice?

Answer:

  • SQUEEZE (PLATON) : Models electron density for disordered solvents without explicit atomic positions .
  • Thermal ellipsoid analysis : Use OLEX2 to identify over-refined regions and apply ISOR/DFIX restraints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.